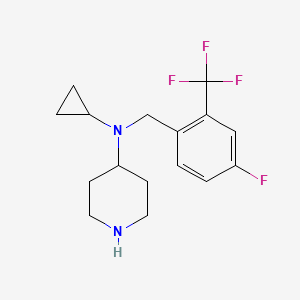

N-Cyclopropyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F4N2/c17-12-2-1-11(15(9-12)16(18,19)20)10-22(13-3-4-13)14-5-7-21-8-6-14/h1-2,9,13-14,21H,3-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQWFDJYLKHHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=C(C=C(C=C2)F)C(F)(F)F)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Cyclopropyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H12F4N

- Molecular Weight : 247.19 g/mol

- CAS Number : 2325836-25-5

This compound features a cyclopropyl group, a piperidine moiety, and a trifluoromethyl-substituted aromatic ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research has indicated that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways. For instance, modifications in the piperidine structure can enhance binding affinity and selectivity towards certain targets, such as kinases or G-protein coupled receptors (GPCRs) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of fluorine atoms significantly enhances the lipophilicity and metabolic stability of the compound. This is crucial for improving bioavailability and therapeutic efficacy. For example, compounds with trifluoromethyl groups have shown increased potency against various cancer cell lines .

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl | Increased potency against cancer cells |

| Cyclopropyl substitution | Enhanced selectivity for target enzymes |

| Fluorine substitution on benzene | Improved metabolic stability |

Biological Activity Findings

Recent studies have demonstrated that this compound exhibits significant biological activity, including:

- Antiproliferative Effects : The compound has shown efficacy in inhibiting the growth of various cancer cell lines, with IC50 values indicating potent activity.

- Antimicrobial Properties : Preliminary data suggest potential antimicrobial effects, warranting further exploration in infectious disease models.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems have indicated possible applications in treating neurological disorders .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against human breast cancer cell lines. The compound exhibited an IC50 value of 0.5 µM, demonstrating significant antiproliferative effects compared to control groups .

Case Study 2: Antimicrobial Evaluation

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .

Scientific Research Applications

N-Cyclopropyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine has been studied for its interaction with neurotransmitter transporters, specifically:

- Serotonin Transporter (SERT) :

- Noradrenaline Transporter (NET) :

Therapeutic Applications

Given its activity on neurotransmitter transporters, this compound may have several therapeutic applications:

-

Antidepressants :

- The compound's ability to inhibit SERT positions it as a candidate for development into antidepressant medications.

-

Anxiolytics :

- Its action on serotonin levels may also contribute to anxiolytic effects, potentially aiding in the treatment of anxiety disorders.

-

ADHD Treatments :

- The modulation of noradrenaline could make it useful in managing ADHD symptoms.

Case Study 1: Inhibition of SERT

A study conducted by Eli Lilly demonstrated that this compound effectively displaces [3H]citalopram from SERT, confirming its role as a selective serotonin reuptake inhibitor (SSRI). This study highlighted the compound's potential as a new class of antidepressant with enhanced efficacy and reduced side effects compared to existing SSRIs .

Case Study 2: NET Interaction

Further investigations into the compound's interaction with NET revealed that it could serve as a dual-action agent by targeting both serotonin and noradrenaline pathways. This dual inhibition may lead to improved treatment outcomes for patients suffering from both depression and ADHD, as evidenced by behavioral studies in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its cyclopropyl and 4-fluoro-2-(trifluoromethyl)benzyl substituents. Below is a comparison with structurally related piperidin-4-amine derivatives:

Key Differences and Implications

Fluorinated vs. Non-Fluorinated Analogs: The 4-fluoro-2-(trifluoromethyl)benzyl group in the target compound improves metabolic stability and membrane permeability compared to non-fluorinated analogs like N-(4-methoxybenzyl) derivatives (). Fluorine atoms reduce oxidative metabolism and enhance binding to hydrophobic pockets in enzymes or receptors .

Cyclopropyl vs. Other Alkyl Groups :

- The cyclopropyl substituent may confer conformational rigidity, reducing off-target interactions compared to flexible alkyl chains (e.g., methyl in ). Cyclopropane rings are also metabolically resistant to oxidation .

Fluorine-rich analogs are often prioritized for CNS drugs due to blood-brain barrier penetration . The pyrimidine-containing analog () implies kinase inhibition applications, whereas the target compound’s benzyl group may favor GPCR targeting .

Safety and Handling: Fluorinated compounds (e.g., 4-fluoro-2-(trifluoromethyl)benzyl derivatives) require stringent safety protocols due to risks of releasing hydrogen fluoride (HF) upon decomposition (). Non-fluorinated analogs () pose fewer hazards but may lack efficacy .

Preparation Methods

Reductive Amination of Piperidone

Piperidin-4-amine is commonly synthesized via reductive amination of piperidin-4-one using ammonium acetate and sodium cyanoborohydride. Yields exceeding 80% are achievable under optimized conditions (MeOH, rt, 12 h).

Example Protocol :

-

Dissolve piperidin-4-one (1.0 eq) and ammonium acetate (2.5 eq) in methanol.

-

Add NaBH3CN (1.2 eq) portionwise at 0°C.

-

Stir at room temperature for 12 h, then quench with saturated NaHCO3.

-

Extract with CH2Cl2, dry over Na2SO4, and concentrate to obtain piperidin-4-amine.

Introduction of the 4-Fluoro-2-(Trifluoromethyl)Benzyl Group

Alkylation via Benzyl Halides

The benzyl group is introduced through nucleophilic substitution using 4-fluoro-2-(trifluoromethyl)benzyl chloride.

Procedure :

-

React piperidin-4-amine (1.0 eq) with 4-fluoro-2-(trifluoromethyl)benzyl chloride (1.2 eq) in DMF.

-

Add K2CO3 (2.0 eq) and heat at 60°C for 6 h.

-

Purify via silica gel chromatography (EtOAc/hexanes) to yield N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine.

Challenges :

-

Competitive over-alkylation mitigated by using a slight excess of amine.

-

Palladium-catalyzed methods preferred for sterically hindered substrates.

Installation of the Cyclopropyl Group

Buchwald-Hartwig Amination

Cyclopropylamine is coupled to the secondary amine using Pd catalysis.

Optimized Conditions :

-

Catalyst : Pd2(dba)3 (5 mol%)

-

Ligand : DavePhos (10 mol%)

-

Base : NaOtBu (2.0 eq)

Example :

Resolution of Racemic Mixtures

For enantiomerically pure products, chiral auxiliaries (e.g., L-menthol) are used during cyclopropanation, as described in ticagrelor intermediate synthesis.

Comparative Analysis of Synthetic Routes

Purification and Characterization

-

Chromatography : Silica gel (EtOAc/hexanes or CH2Cl2/MeOH) resolves regioisomers.

-

Crystallization : Hexane/EtOAC mixtures yield crystalline products suitable for X-ray analysis.

-

Analytical Data :

Industrial-Scale Considerations

Q & A

Basic: What are the recommended synthetic routes for N-Cyclopropyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine, and how do solvent-free methods improve efficiency?

Methodological Answer:

The synthesis of piperidin-4-amine derivatives typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, solvent-free greener synthesis methods (e.g., for analogous compounds like (E)-N-(substituted arylidene)piperidin-4-amine) reduce reaction times and improve yields by eliminating solvent purification steps. Key steps include:

- Condensation of cyclopropylamine with a fluorinated benzyl halide under microwave irradiation.

- Purification via column chromatography using ethyl acetate/hexane gradients .

Advantages of solvent-free protocols include reduced environmental impact and enhanced scalability for academic research .

Basic: Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

Structural validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns (e.g., cyclopropyl and trifluoromethyl groups). For example, F NMR can resolve fluorinated aromatic signals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- Single-Crystal X-ray Diffraction (SC-XRD): Resolves stereochemistry and bond angles, particularly for piperidine ring conformation and fluorinated substituents .

Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

Discrepancies often arise from conformational flexibility or solvent effects. To address this:

- Perform DFT calculations (e.g., using Gaussian09) to model the compound’s optimized geometry and compare predicted vs. experimental NMR chemical shifts .

- Validate computational models with solvent correction parameters (e.g., PCM for DMSO) to account for dielectric effects .

- Use dynamic NMR to detect rotational barriers in the piperidine ring or benzyl groups, which may explain splitting patterns .

Advanced: What computational strategies are recommended to study the electronic effects of the trifluoromethyl and fluoro substituents?

Methodological Answer:

- Molecular Electrostatic Potential (MESP) Maps: Visualize electron-deficient regions induced by the trifluoromethyl group, which may influence binding to biological targets.

- HOMO-LUMO Analysis: Quantify energy gaps to predict reactivity (e.g., nucleophilic attack at the piperidine nitrogen) .

- Docking Studies: Compare binding affinities of fluorinated vs. non-fluorinated analogs to enzymes like cytochrome P450, leveraging software like AutoDock Vina .

Advanced: What strategies can optimize structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Fragment-Based Design: Replace the cyclopropyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding .

- Fluorine Scanning: Synthesize analogs with varying fluorine positions on the benzyl ring to evaluate electronic contributions to antimicrobial or anticancer activity .

- Bioisosteric Replacement: Substitute the trifluoromethyl group with chlorinated or brominated moieties to balance lipophilicity and metabolic stability .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with fluorinated aromatic amines .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., benzyl halides) .

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl from substitution reactions) with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.